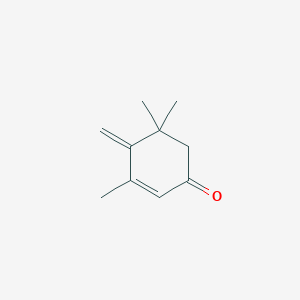

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

Description

Contextualization as a Key Substituted Cyclohexenone Derivative

Substituted cyclohexenone skeletons are integral components of numerous biologically active molecules. beilstein-journals.org The strategic placement of substituents on the cyclohexenone ring dictates the molecule's three-dimensional structure and reactivity, making these compounds crucial starting points for the stereoselective synthesis of natural products and their analogues. The presence of the trimethyl and methylene (B1212753) groups on the 2-Cyclohexen-1-one (B156087), 3,5,5-trimethyl-4-methylene- core provides multiple reactive sites, allowing for a diverse range of chemical transformations.

Significance in Advanced Chemical Synthesis Research

The synthetic utility of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- lies in its potential to participate in a variety of chemical reactions to construct more complex carbocyclic and heterocyclic systems. The conjugated enone system is a classic Michael acceptor and can also participate in cycloaddition reactions. The exocyclic methylene group is also a dienophile and can undergo addition reactions.

Research in the broader field of substituted cyclohexenones has demonstrated their utility as precursors in the synthesis of bicyclic and polycyclic compounds. dundee.ac.uktamu.edu For instance, intramolecular [2+2] cycloadditions of related α,β-unsaturated ketene (B1206846) intermediates are known to produce bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org While specific high-yield syntheses starting directly from 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- are not extensively documented in readily available literature, its structural motifs suggest its potential as a substrate in similar transformations.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime example of a potential application for this compound. wikipedia.org The exocyclic double bond can act as a dienophile, reacting with a suitable diene to construct a new cyclohexene (B86901) ring, thereby rapidly increasing molecular complexity.

Overview of Current Research Landscape and Emerging Academic Interests

Current academic interest in substituted cyclohexenones is focused on the development of novel synthetic methodologies that allow for the efficient and stereoselective construction of these valuable building blocks. rsc.org Furthermore, there is a strong emphasis on their application in the total synthesis of complex natural products. researchgate.net

While specific research focusing solely on 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is not abundant, the broader academic interest in related structures suggests potential avenues for future investigation. For example, photochemical reactions of cyclohexenones are a well-established area of research, often leading to intricate molecular rearrangements and the formation of novel cyclic systems. researchgate.net The unique combination of chromophores in 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- makes it an interesting candidate for photochemical studies.

Emerging interests in the field include the use of organocatalysis and transition-metal catalysis to achieve asymmetric transformations of cyclohexenone derivatives, providing enantiomerically enriched products for the synthesis of chiral drugs and other bioactive molecules. The application of this specific methylene-substituted cyclohexenone in such catalytic systems remains an area ripe for exploration.

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-9(11)6-10(3,4)8(7)2/h5H,2,6H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQFKNFKWPWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348889 | |

| Record name | 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20548-00-9 | |

| Record name | 4-Methyleneisophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLENEISOPHORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5MU2X8KSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene

Stereoselective Synthesis Approaches

Stereoselective synthesis is a critical area of research for producing specific stereoisomers of a molecule. This is particularly important in the synthesis of complex natural products and pharmaceuticals where a specific stereochemistry is required for biological activity.

Asymmetric Catalytic Strategies in its Formation

Asymmetric catalysis offers an efficient route to chiral molecules. In the context of isophorone (B1672270), research has focused on the asymmetric hydrogenation of the carbon-carbon double bond. For instance, the (S)-proline-mediated asymmetric hydrogenation of isophorone on a supported Palladium (Pd) catalyst has been shown to achieve an enantiomeric excess of up to 99%. nih.gov This method highlights the potential of using chiral catalysts to control the stereochemical outcome of the reaction. The reaction mechanism is complex and involves the formation of a chiral reactive intermediate on the catalyst surface, which dictates the enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed. wikipedia.org While the direct application of chiral auxiliaries in the synthesis of 2-Cyclohexen-1-one (B156087), 3,5,5-trimethyl-4-methylene- is not extensively documented in publicly available research, this strategy is a well-established method for the asymmetric synthesis of cyclic compounds. umich.edunih.gov In a typical approach, a prochiral starting material is reacted with a chiral auxiliary to form a new compound, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched target molecule.

Enzymatic and Biocatalytic Pathways for Structural Analogues

Enzymes are highly selective catalysts that can be used to perform complex chemical transformations with high enantio- and regioselectivity. researchgate.net Biocatalysis has emerged as a powerful tool in organic synthesis, offering environmentally friendly alternatives to traditional chemical methods. nih.govresearchgate.net

In the context of isophorone and its analogues, enzymatic approaches have been explored. For example, a one-pot biocatalytic double oxidation of α-isophorone to ketoisophorone has been developed using a modified P450 monooxygenase and an alcohol dehydrogenase. researchgate.net This process demonstrates the potential of enzymatic cascades for the synthesis of valuable isophorone derivatives. Furthermore, Old Yellow Enzymes are known to reduce the conjugated C=C bond of α,β-unsaturated ketones, which is a key structural feature of isophorone. researchgate.net

The Baeyer–Villiger oxidation of ketones by monooxygenases represents another biocatalytic strategy for producing lactones, which can serve as monomers for polyester (B1180765) synthesis. nih.gov This highlights the versatility of enzymes in generating diverse structural analogues from isophorone-related precursors.

Multistep Convergent Synthesis Strategies

Optimized Reaction Sequences for Enhanced Yield and Selectivity

The primary industrial route to 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is the isomerization of α-isophorone. google.com Various catalysts and reaction conditions have been investigated to optimize this process. The isomerization can be carried out in the gas phase over a heated heterogeneous catalyst, such as oxides of magnesium, aluminum, silicon, and nickel. google.com For instance, using a magnesium oxide catalyst at 300°C, a product mixture containing 6-7% β-isophorone can be obtained. google.com

Reactive distillation is another technique employed to enhance the yield of β-isophorone. By continuously removing the product from the reaction mixture, the equilibrium can be shifted towards the desired isomer. google.com Using triethanolamine (B1662121) as a catalyst in a reactive distillation setup, β-isophorone can be obtained, although post-reaction purification is necessary. google.com

| Catalyst | Reaction Conditions | β-Isophorone Yield/Content | Reference |

| Magnesium Oxide | 300°C, gas phase | 6-7% in product mixture | google.com |

| Nickel Oxide on γ-Aluminum Oxide | 300°C, gas phase | 9% in product mixture | google.com |

| Triethanolamine | Boiling with subsequent fractionation | Not specified | google.com |

| Iron(III) acetylacetonate | Distillation over a fractionation column | 97-98% pure yield (after recovery of α-isophorone) | google.com |

Novel Precursors and Starting Materials for its Chemical Construction

The conventional synthesis of isophorone starts from the trimerization of acetone (B3395972). wikipedia.orgmdpi.com While acetone is a readily available and inexpensive starting material, research into alternative precursors could open new avenues for the synthesis of isophorone and its derivatives. The use of bio-based acetone, produced through fermentation, is one approach to developing more sustainable production methods. mdpi.com

The synthesis of structural analogues often involves different starting materials and synthetic routes. For example, the synthesis of certain cyclohexenylguanine derivatives utilizes a Diels-Alder reaction between ethyl (2E)-3-acetyloxy-2-propenoate and Danishefsky's diene to construct the six-membered ring. scispace.com While not a direct synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, this illustrates the diverse range of precursors that can be used to generate substituted cyclohexenone structures.

Green Chemistry Principles in its Synthesis

The integration of green chemistry into the synthesis of isophorone and its derivatives, such as 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, aims to mitigate the environmental impact of traditional chemical processes. Key strategies include the use of aqueous reaction media, the development of solvent-free conditions, and the deployment of sustainable and recyclable catalysts. A significant advancement in this field is the shift from conventional liquid-phase condensation of acetone, which can generate alkaline wastewater, to vapor-phase processes over solid catalysts, considered a greener alternative. mdpi.com Furthermore, the use of renewable feedstocks, such as bio-based acetone, represents a major breakthrough in reducing the carbon footprint of the entire production chain. evonik.com

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over volatile organic solvents. In the synthesis of the isophorone precursor, aqueous mediums have been effectively utilized. One method involves the liquid-phase condensation of acetone using a strong alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous solution. google.com This approach simplifies the process and can be designed to allow for the recycling of the aqueous solution and unreacted acetone, minimizing waste. google.com

Research on related cyclic carbonyl compounds further demonstrates the viability of aqueous media. For instance, the condensation of various aromatic aldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) proceeds in excellent yields in water at room temperature, often without the need for any catalyst. researchgate.net This highlights the potential for developing catalyst-free, aqueous-based synthetic steps for isophorone derivatives. High-temperature water (HTW) has also been shown to be a key medium for the efficient conversion of biomass-derived molecules into valuable chemical intermediates, suggesting its potential applicability in this context. rsc.org

| Reactants | Catalyst/Conditions | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Acetone | NaOH or KOH aqueous solution, with co-catalysts | Water | Environment-friendly method for isophorone synthesis. | google.com |

| Dimedone and Aromatic Aldehydes | None, Room Temperature | Water | Excellent yields without a catalyst, simple workup. | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Zn, High Temperature Water (HTW) | Water | Efficient conversion of biomass-derived HMF to intermediates. | rsc.org |

Sustainable catalysis focuses on the use of non-toxic, recyclable, and highly efficient catalysts. For the synthesis of the isophorone precursor, significant progress has been made in developing heterogeneous catalytic systems that are considered greener than traditional homogeneous ones. mdpi.com

Vapor-phase condensation of acetone over heterogeneous solid base catalysts is a prime example. This method can achieve higher selectivity towards isophorone compared to liquid-phase processes and eliminates the production of alkaline wastewater. mdpi.com Another approach enhances the traditional aqueous-phase synthesis by incorporating micro-scale co-catalysts such as magnesium oxide, aluminum oxide, and calcium oxide alongside the primary alkali catalyst. This modification improves the transformation efficiency of acetone and the selectivity for isophorone by reducing the generation of byproducts. google.com

For the subsequent modification of the isophorone ring to create derivatives, green oxidative methods are being explored. The oxidation of β-isophorone using molecular oxygen as the oxidant in the presence of a simple carbon black catalyst represents a sustainable route to 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione, a useful intermediate. google.com Additionally, the epoxidation of related unsaturated ketones like 2-cyclohexen-1-one has been successfully achieved using hydrogen peroxide, a green oxidant, with Ti-Beta zeolites as highly active and selective catalysts. nankai.edu.cn These examples of catalysis underscore the potential for developing fully sustainable pathways to 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-.

| Reaction Type | Catalyst System | Reactants | Significance | Reference |

|---|---|---|---|---|

| Acetone Condensation | Heterogeneous solid base catalysts | Acetone (vapor phase) | Greener process, avoids alkaline wastewater, high selectivity. | mdpi.com |

| Acetone Condensation | NaOH/KOH with MgO, Al₂O₃, CaO co-catalysts | Acetone (aqueous) | Improved efficiency and selectivity, reduced byproducts. | google.com |

| Oxidation | Carbon black | β-Isophorone, Molecular Oxygen | Use of a cheap catalyst and a green oxidant (O₂). | google.com |

| Epoxidation | Ti-Beta zeolites | 2-Cyclohexen-1-one, H₂O₂ | Highly active and selective catalyst with a green oxidant (H₂O₂). | nankai.edu.cn |

Derivatization and Functionalization Strategies for 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene

Synthesis of Structurally Modified Analogues

The modification of the 4-methyleneisophorone core can be achieved through various synthetic strategies that target its inherent reactivity. These include the introduction of diverse functional groups containing heteroatoms and the extension or cyclization of its carbon skeleton.

The introduction of heteroatoms such as oxygen and nitrogen can significantly alter the properties of the parent molecule. The primary pathways for this involve targeting the dual electrophilic nature of the molecule. The conjugated system is susceptible to 1,4-conjugate addition (Michael addition) by heteroatom nucleophiles, a reaction class that includes the oxa-Michael and aza-Michael reactions. wikipedia.org

Additionally, the exocyclic double bond, being electron-rich and sterically accessible, is a prime candidate for electrophilic addition, most notably epoxidation. The epoxidation of cyclic alkenes is a well-established transformation, often utilizing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgresearchgate.net While the specific epoxidation of 4-methyleneisophorone is not extensively detailed, the successful epoxidation of its isomer, β-isophorone, to prepare β-isophorone epoxide suggests the feasibility of this approach. google.com The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to install two new functional groups with defined stereochemistry.

Table 1: Potential Heteroatom Introduction Reactions

| Reaction Type | Reagents/Conditions | Expected Product Structure |

|---|---|---|

| Aza-Michael Addition | Primary/Secondary Amine (e.g., R₂NH), Solvent | Amine adduct at the β-carbon of the enone |

| Oxa-Michael Addition | Alcohol (ROH), Base | Ether adduct at the β-carbon of the enone |

Extending the carbon framework of 4-methyleneisophorone can be accomplished through conjugate additions with carbon nucleophiles. Stabilized enolates, such as those derived from malonic esters or β-ketoesters, are classic Michael donors that can add to the β-position of the enone system under basic conditions. organic-chemistry.org This reaction forms a new carbon-carbon bond and introduces a functionalized side chain that can be further manipulated. Organocuprates (Gilman reagents) are also highly effective for 1,4-addition of alkyl or aryl groups.

The diene systems within the 4-methyleneisophorone structure present opportunities for cyclization via cycloaddition reactions. The molecule contains both a conjugated enone (a potential dienophile) and a cross-conjugated exocyclic diene system, suggesting potential for [4+2] cycloadditions (Diels-Alder reactions). utahtech.edu Depending on the reaction partner, 4-methyleneisophorone could theoretically act as either the diene or the dienophile. For instance, reaction with a reactive dienophile like maleic anhydride (B1165640) could lead to a bicyclic adduct. youtube.com

Furthermore, tandem reactions that combine carbon-carbon bond formation with a subsequent cyclization step are powerful tools for building molecular complexity. A sequential Michael addition, as demonstrated with the parent compound isophorone (B1672270), can lead to the formation of complex bicyclo[2.2.2]octane skeletons. sci-hub.box A similar strategy applied to 4-methyleneisophorone could potentially yield unique polycyclic structures.

Preparation of Advanced Synthetic Intermediates for Complex Structures

The derivatives of 4-methyleneisophorone are valuable as advanced synthetic intermediates in the synthesis of more complex molecular architectures. northwestern.edu The strategic functionalization of the parent molecule installs chemical handles that allow for predictable downstream transformations.

For example, the epoxide derivative formed from the exocyclic double bond is a key intermediate. Acid-catalyzed or base-catalyzed ring-opening with nucleophiles (e.g., water, alcohols, amines, organometallics) can generate a variety of 1,2-difunctionalized derivatives. The rearrangement of related epoxides, such as isophorone oxide, can lead to ring-contracted products like 2-formyl-2,4,4-trimethylcyclopentanone, highlighting the potential for skeletal reorganization into different ring systems. psu.edu

Similarly, the products of Michael additions serve as versatile intermediates. The dicarbonyl adducts resulting from the addition of malonates can be decarboxylated or used in subsequent intramolecular cyclizations (e.g., aldol (B89426) or Claisen condensations) to build new rings onto the original cyclohexenone frame. These strategies are fundamental in the synthesis of natural products and other complex organic molecules.

Table 2: Examples of Advanced Intermediates from 4-Methyleneisophorone

| Precursor Derivative | Transformation | Resulting Intermediate | Potential Application |

|---|---|---|---|

| Exocyclic Epoxide | Acid-catalyzed hydrolysis | Diol | Synthesis of poly-hydroxylated compounds |

| Michael Adduct (from malonate) | Intramolecular Condensation | Bicyclic dione | Core for complex polycyclic structures |

Reactivity of Derivatives in Downstream Transformations

The synthetic utility of the derivatives of 4-methyleneisophorone is defined by their reactivity in subsequent reactions. Each new functional group introduced opens a new set of possible chemical pathways.

Derivatives where a heterocyclic ring has been fused to the original structure, for instance through a tandem Michael addition-cyclization, can undergo further modification. The synthesis of various N-heterocycles, such as pyridines or pyrimidines, often involves the condensation of 1,5-dicarbonyl compounds (which can be formed from Michael adducts) with ammonia (B1221849) or its derivatives. nih.govscribd.com

The intermediates generated from epoxide ring-opening can be readily transformed. A resulting diol can be selectively protected, oxidized to a keto-alcohol, or converted into a cyclic ether. If the epoxide is opened with an azide (B81097) nucleophile, the resulting azido-alcohol is a precursor to amino-alcohols, which are valuable synthons in medicinal chemistry.

The products of carbon chain elongation can be elaborated extensively. For example, a side chain containing an ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallics to generate tertiary alcohols. These transformations allow for the systematic construction of complex target molecules, where the 4-methyleneisophorone derivative serves as the foundational building block.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic compounds. For 2-Cyclohexen-1-one (B156087), 3,5,5-trimethyl-4-methylene-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond connectivities. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. researchgate.net For the target molecule, COSY would show correlations between the vinylic proton at C2 and the methylene (B1212753) protons at C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signals for the exocyclic methylene protons would correlate to the signal for the C7 carbon.

| Proton Position | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2 (vinylic) | H₂-6 | C-2 | C-1, C-3, C-4 |

| H₃-C3 (methyl) | - | C-3 Methyl | C-2, C-3, C-4 |

| H₂-6 (methylene) | H-2 | C-6 | C-1, C-2, C-5 |

| H₂-C=CH₂ (exocyclic methylene) | - | Exocyclic Methylene C | C-3, C-4, C-5 |

| H₃-C5 (gem-dimethyl) | - | C-5 Methyls | C-4, C-5, C-6 |

The six-membered ring of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is not planar and is subject to conformational changes. Substituted cyclohexene (B86901) rings typically adopt a half-chair or sofa conformation. Dynamic NMR (DNMR) is a powerful technique used to study these reversible molecular processes, such as ring inversion. libretexts.org

At room temperature, the rate of interconversion between different ring conformations is often fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons of the methylene group at C6. nih.gov By lowering the temperature, this conformational exchange can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for the C6 protons would broaden and eventually resolve into two distinct signals, corresponding to the chemically non-equivalent axial and equatorial protons. Analysis of the spectra at various temperatures allows for the calculation of the activation energy barrier for the ring-flipping process, providing valuable insight into the molecule's conformational dynamics. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition, and offering clues to its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS), for instance using techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS), is used to determine the mass of an ion with very high accuracy. copernicus.org For 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, with a molecular formula of C₁₀H₁₄O, the calculated exact mass of the molecular ion [M]⁺ is 150.1045 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation, followed by analysis of the resulting fragment ions. nih.govljmu.ac.uk This technique provides detailed information about the molecule's structure by revealing its fragmentation pathways. mdpi.comresearchgate.net For the title compound, the α,β-unsaturated ketone structure dictates the fragmentation pattern. Common fragment ions observed in the mass spectrum include peaks at m/z 108 and 107. nih.gov A plausible fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a retro-Diels-Alder type reaction or other rearrangement, leading to the fragment at m/z 108. Subsequent loss of a hydrogen radical would produce the ion at m/z 107.

| m/z | Proposed Formula | Proposed Neutral Loss | Possible Fragment Structure |

|---|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | - | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | CH₃ | Loss of a methyl radical |

| 108 | [C₈H₁₂]⁺ | C₂H₂O (ketene) | Loss of ketene via rearrangement |

| 107 | [C₈H₁₁]⁺ | C₂H₃O | Loss of ketene and a hydrogen radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, the key functional groups are the conjugated carbonyl group (C=O) and the carbon-carbon double bonds (C=C).

The IR spectrum of an α,β-unsaturated ketone typically shows a strong absorption band for the C=O stretch at a lower frequency than that of a saturated ketone, due to the resonance effect of conjugation. keralapsc.gov.in This band is expected in the range of 1685–1665 cm⁻¹. The spectrum would also feature absorption bands corresponding to the stretching vibrations of the endocyclic and exocyclic C=C bonds, typically in the 1650–1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations for the sp²-hybridized carbons (vinylic and methylene) would appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons (methyl and ring methylene) would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (sp²) | Stretching | 3100–3010 |

| C-H (sp³) | Stretching | 2990–2850 |

| C=O (conjugated ketone) | Stretching | 1685–1665 |

| C=C (endocyclic & exocyclic) | Stretching | 1650–1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful and definitive method for determining the precise arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For a compound like 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, a single-crystal X-ray diffraction study would provide invaluable information. The analysis would begin with growing a suitable, high-quality crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data would be processed to solve the crystal structure.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.542(3) |

| b (Å) | 8.876(2) |

| c (Å) | 12.115(4) |

| α (°) | 90 |

| β (°) | 105.32(2) |

| γ (°) | 90 |

| Volume (ų) | 1094.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.145 |

Computational and Theoretical Chemistry Studies of 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene

Spectroscopic Property Prediction and ValidationTheoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. Key predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to assign peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C chemical shifts.

UV-Visible Spectroscopy: Calculation of electronic transitions (e.g., using Time-Dependent DFT) to predict absorption wavelengths.

While experimental data may exist in certain databases, the theoretical calculations needed to validate and interpret these spectra for this specific compound are not present in the reviewed literature.

Applications of 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene As a Versatile Organic Building Block

Precursor in Complex Natural Product Synthesis (e.g., Anticapsin)

The structural framework of 2-Cyclohexen-1-one (B156087), 3,5,5-trimethyl-4-methylene- is closely related to key intermediates in the synthesis of complex natural products. A significant example is its relevance to the synthesis of the antibiotic Anticapsin. Research has demonstrated that a structurally similar, non-trimethylated analog, 4-methylenecyclohex-2-enone, is a crucial precursor in a synthetic route to Anticapsin. rsc.org This synthesis involves a Michael addition of methyl nitro-acetate to the exocyclic double bond of the methylene-cyclohexenone core. rsc.org

Anticapsin is a biologically active dipeptide produced by Bacillus subtilis and is known for its antibiotic properties. nih.gov Its complex stereochemistry and unique epoxycyclohexanone structure have made it a challenging target for synthetic chemists. The biosynthetic pathway of Anticapsin has been elucidated and involves a four-enzyme pathway starting from the primary metabolite prephenate. acs.org While the direct use of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- in the synthesis of Anticapsin is not explicitly detailed in the currently available literature, the successful application of its parent structure highlights the potential of this trimethylated derivative as a valuable starting material for the synthesis of Anticapsin analogs or other complex natural products sharing a similar cyclohexanone (B45756) core. The trimethyl substitution could offer advantages in terms of stability, solubility, and stereochemical control during the synthetic sequence.

Intermediate in the Synthesis of Specialty Chemicals

The reactive nature of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. Its conjugated system allows for selective transformations, including reductions, cycloadditions, and nucleophilic additions, leading to a diverse range of functionalized cyclohexanone and cyclohexenone derivatives. These derivatives are often key components in the production of fine chemicals used in fragrances, pharmaceuticals, and agrochemicals.

For instance, the selective reduction of the ketone functionality or the double bonds can yield a variety of saturated and unsaturated alcohols and ketones. These products can then be further elaborated to produce more complex molecules with desired properties. The versatility of the closely related 2-cyclohexen-1-one as an intermediate is well-documented, being used in the synthesis of pharmaceuticals and fragrances. chemicalbook.com While specific industrial applications of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- are not extensively published, its structural similarity to other commercially relevant cyclohexenone derivatives suggests its potential as a precursor for various specialty chemicals.

Application in Materials Science Precursors

The presence of multiple reactive sites in 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- also suggests its potential application as a precursor in materials science. The exocyclic methylene (B1212753) group and the endocyclic double bond can participate in polymerization reactions, either through radical or transition-metal-catalyzed processes. This could lead to the formation of novel polymers with unique properties conferred by the rigid and functionalized cyclohexenone backbone.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- makes it a valuable substrate for the development of new synthetic reagents and methodologies. Its dienone system can undergo a variety of transformations, allowing chemists to explore and develop novel reactions.

Future Research Trajectories and Emerging Trends in 2 Cyclohexen 1 One, 3,5,5 Trimethyl 4 Methylene Research

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of substituted cyclohexenones can be intricate, often requiring multi-step procedures with challenges in controlling selectivity and yield. srce.hr Traditional batch synthesis methods, while foundational, can be limited by issues such as poor heat and mass transfer, leading to side product formation and difficulties in scaling up. Continuous flow chemistry, utilizing microreactor technologies, offers a promising alternative to address these challenges.

The application of continuous flow processes to the synthesis of arylidene cycloalkanones has demonstrated superiority over traditional batch conditions by reducing reaction times and minimizing the formation of disubstituted byproducts. srce.hr This approach involves flowing the reactants through a column reactor containing a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. srce.hr For a compound like 2-Cyclohexen-1-one (B156087), 3,5,5-trimethyl-4-methylene-, a flow-based approach could offer significant advantages.

Key Research Directions:

Development of Continuous Synthesis Protocols: Designing and optimizing a continuous flow synthesis for 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- would be a primary objective. This would involve the selection of appropriate starting materials, catalysts, and solvents compatible with flow conditions.

Packed-Bed Reactor Design: The use of packed-bed reactors with solid-supported catalysts could enable efficient catalyst recycling and product purification, leading to a more sustainable and cost-effective process. srce.hr

Process Intensification: Microreactors offer enhanced heat and mass transfer, which can lead to higher yields and selectivities in shorter reaction times. Research into the kinetics of the formation of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- in a microreactor would be crucial for process optimization.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques, such as high-performance liquid chromatography (HPLC), would allow for real-time monitoring and control of the reaction, ensuring high product quality.

The following table outlines a hypothetical comparison between batch and continuous flow synthesis for a substituted cyclohexenone, illustrating the potential benefits of adopting flow chemistry.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Product Selectivity | Mixture of mono- and di-substituted products | High selectivity for mono-substituted product |

| Heat and Mass Transfer | Often limited, leading to hotspots and side reactions | Excellent, ensuring uniform reaction conditions |

| Scalability | Can be challenging and require re-optimization | More straightforward by numbering-up or longer run times |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhancing safety |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and selective methods for chemical transformations. nih.govrsc.org For α,β-unsaturated ketones like 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, these techniques could unlock novel reaction pathways that are not easily accessible through conventional thermal methods.

The nπ* transition in α,β-unsaturated ketones upon photoexcitation makes them amenable to various photochemical reactions, including [2+2] cycloadditions. rsc.org The coordination of a Lewis acid to the carbonyl group can alter the photophysical properties of the molecule, enabling selective excitation and catalysis. rsc.org Furthermore, photocatalytic methods are being explored for the selective hydrogenation of the C=C or C=O bond in α,β-unsaturated ketones. nih.gov

Electrocatalysis provides another avenue for controlled transformations. The selective hydrogenation of the C=C bond in α,β-unsaturated ketones has been demonstrated on specific electrode surfaces. youtube.com

Future Research Focus:

Selective Photocatalytic Hydrogenation: Investigating the selective photocatalytic hydrogenation of the exocyclic methylene (B1212753) group or the endocyclic double bond of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- could lead to the synthesis of novel saturated or partially saturated derivatives with potentially interesting biological activities.

[2+2] Photocycloadditions: Exploring the [2+2] photocycloaddition reactions of this compound with various alkenes could generate complex polycyclic structures that would be challenging to synthesize via other means. The use of chiral catalysts could enable enantioselective transformations.

Electrocatalytic Reductions and Oxidations: The electrocatalytic reduction of the carbonyl group or the double bonds could provide a high degree of selectivity. Conversely, electrocatalytic oxidation could lead to the formation of novel functionalized derivatives.

Mechanism Elucidation: Detailed mechanistic studies, combining experimental and computational approaches, will be crucial to understand and control the selectivity of these photocatalytic and electrocatalytic transformations.

Advanced Materials for Catalysis and Separations in its Synthesis

The development of advanced materials is intrinsically linked to progress in catalysis and separation science. For the synthesis and purification of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, novel materials could offer significant improvements in efficiency, selectivity, and sustainability.

In the realm of catalysis, zeolites and other porous materials have shown great promise as catalysts for various organic transformations, including those involving cyclohexanone (B45756) derivatives. mdpi.comscilit.com Their well-defined pore structures and tunable acidity make them attractive candidates for shape-selective catalysis. For instance, Ti-Beta zeolites have been shown to be highly active and selective catalysts for the epoxidation of unsaturated ketones. nankai.edu.cn

For separations, particularly of isomers which can be a significant challenge in the synthesis of complex molecules, advanced chromatographic materials are being developed. essentialoilsforhealing.com The separation of cyclohexanone and cyclohexanol, which have very close boiling points, highlights the need for innovative separation techniques beyond conventional distillation. mdpi.com

Emerging Trends and Research Opportunities:

Designer Zeolite Catalysts: The synthesis of zeolites with tailored pore architectures and active sites could lead to highly selective catalysts for the synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, potentially from readily available starting materials.

Metal-Organic Frameworks (MOFs) as Catalysts: The high surface area and tunable functionality of MOFs make them promising candidates for catalyzing the formation of this compound.

Advanced Chromatographic Stationary Phases: The development of novel stationary phases for HPLC and gas chromatography (GC) could enable the efficient separation of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- from its isomers and other impurities. This is particularly important for ensuring the purity of the final product.

Membrane-Based Separations: Pervaporation and other membrane-based techniques could offer an energy-efficient alternative to traditional distillation for the purification of the final product, especially for removing solvents or closely related byproducts.

Development of New Analytical Methodologies for Detection and Quantification in Complex Chemical Mixtures

The accurate detection and quantification of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- in complex mixtures, such as essential oils or reaction media, is crucial for quality control, reaction monitoring, and mechanistic studies. edu.krd While standard techniques like GC-MS are commonly employed for the analysis of volatile compounds, the increasing complexity of chemical mixtures necessitates the development of more advanced and sensitive analytical methodologies. scitepress.orgorganic-chemistry.org

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry (e.g., LC-MS, GC-MS/MS), are becoming increasingly important for impurity profiling and the analysis of complex samples. rsc.orgresearchgate.netresearchgate.net

Future Directions in Analytical Methodologies:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide highly accurate mass measurements, facilitating the unambiguous identification of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- and the characterization of unknown impurities, even at trace levels. researchgate.net

Tandem Mass Spectrometry (MS/MS): GC-MS/MS and LC-MS/MS methods can enhance selectivity and sensitivity, allowing for the quantification of the target compound in complex matrices with minimal interference from other components. wikipedia.org

Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power, which is particularly useful for resolving isomeric compounds in complex mixtures like essential oils. edu.krd

Quantitative NMR (qNMR): While less common for volatile compounds, qNMR could be explored as a non-destructive method for the accurate quantification of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- in purified samples or simple mixtures without the need for a calibration standard of the analyte itself.

The following table summarizes some of the advanced analytical techniques and their potential applications in the study of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-.

| Analytical Technique | Potential Application |

| GC-HRMS | Accurate mass determination for confident identification in complex mixtures. |

| LC-MS/MS | Sensitive and selective quantification in non-volatile matrices or after derivatization. |

| GCxGC-TOFMS | High-resolution separation of isomers and comprehensive profiling of complex samples. |

| qNMR | Absolute quantification of the pure compound or in simple mixtures without a reference standard. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) .

- NMR : Assign peaks based on chemical shifts for methyl groups (δ 1.0–1.3 ppm for trimethyl substituents) and the conjugated carbonyl group (δ 200–210 ppm in ¹³C NMR). The methylene group (δ 4.5–5.5 ppm) can be distinguished using DEPT or HSQC experiments .

- GC-MS : Confirm molecular weight and fragmentation patterns. Compare retention indices (RI) with standards; for example, a non-polar column (5% phenyl methyl siloxane) yields RI ~1036 for related cyclohexenones .

- Validation : Cross-reference data with the CRC Handbook of Chemistry and Physics for physical properties (e.g., molecular weight: 138.23 g/mol) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For vapor exposure, wear a NIOSH-approved respirator .

- Storage : Keep in a sealed container in a cool, ventilated area away from ignition sources. Avoid static discharge .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

Q. What thermophysical properties are critical for experimental design involving this compound?

- Methodological Answer : Prioritize measurements of vapor pressure , heat capacity , and density under controlled conditions.

- Density : Use a calibrated pycnometer or oscillating U-tube densitometer. Reported density at 20°C: ~0.95 g/cm³ .

- Vapor Pressure : Employ static or dynamic methods (e.g., ebulliometry). For example, vapor pressure at 25°C: ~0.15 kPa .

- Heat Capacity : Measure via differential scanning calorimetry (DSC). Data can be compared to CRC values for validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one in Diels-Alder reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the cyclohexenone ring (~-1.5 eV) indicates electrophilic reactivity .

- Transition State Analysis : Use QST2 or QST3 methods to model reaction pathways. Compare activation energies for endo vs. exo selectivity .

Q. What are the metabolic pathways of this compound in biological systems, and how are residues quantified?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect sulfoxide and sulfone derivatives. Key metabolites retain the 2-cyclohexen-1-one moiety (e.g., M1S, M2S) .

- Residue Analysis : Extract residues from plant/livestock matrices using acetonitrile, followed by SPE cleanup. Quantify via HPLC-UV at λ = 254 nm .

- Regulatory Considerations : The U.S. EPA mandates inclusion of all metabolites containing the 2-cyclohexen-1-one moiety in risk assessments (Table 5.1.4) .

Q. How do contradictory data on environmental persistence arise, and how can they be resolved?

- Methodological Answer :

- Degradation Studies : Compare aerobic/anaerobic soil metabolism. Discrepancies may arise from microbial diversity or soil pH. Use ¹⁴C-labeling to track mineralization rates .

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–9) at 25°C. Half-lives vary from days (alkaline conditions) to months (neutral pH) .

- Data Reconciliation : Apply multivariate regression to identify dominant factors (e.g., organic carbon content, temperature) affecting degradation .

Q. What strategies optimize diastereoselective synthesis of tricyclic keto diols using this compound?

- Methodological Answer :

- Epoxidation Conditions : Use m-CPBA in dichloromethane at -20°C for syn-epoxide formation. Diastereoselectivity (>90%) is achieved via steric hindrance from the trimethyl groups .

- Cyclization : Treat epoxides with SnCl₄ in THF to induce ring closure. Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.